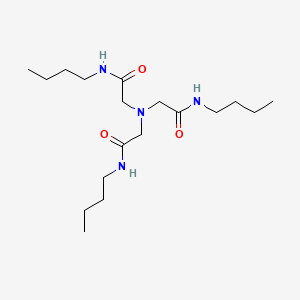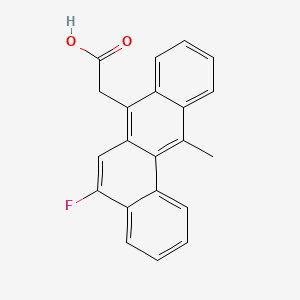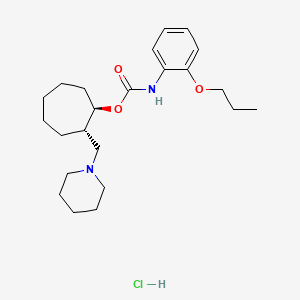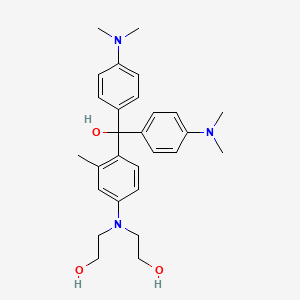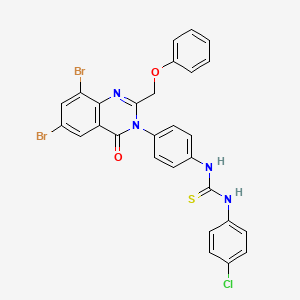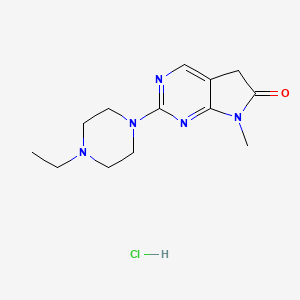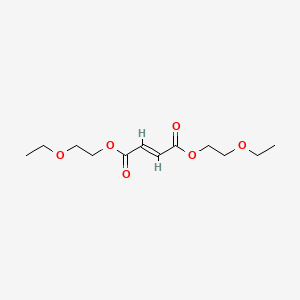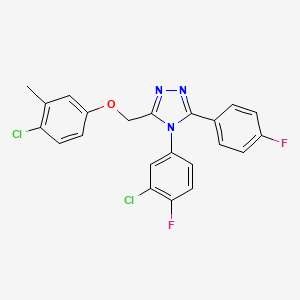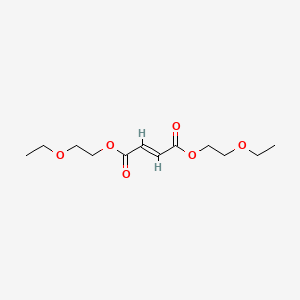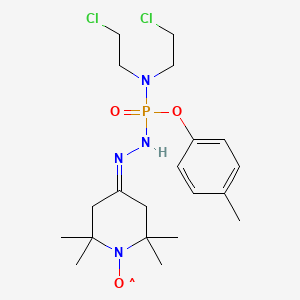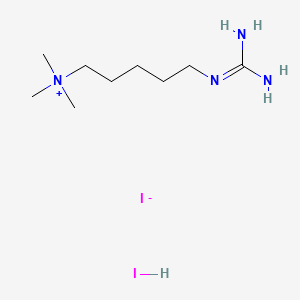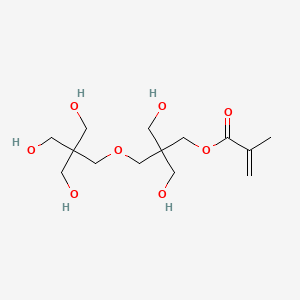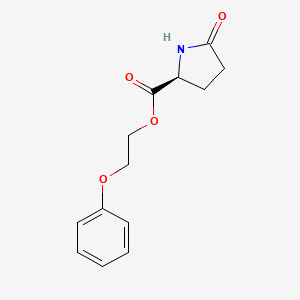
Phenoxyethyl PCA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyethyl PCA, also known as 2-phenoxyethyl pyrrolidone carboxylic acid, is a compound commonly used in cosmetic and personal care products. It functions primarily as a humectant, helping to retain moisture in the skin. This compound is known for its antimicrobial properties, which can help preserve formulations and enhance skin hygiene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxyethyl PCA can be synthesized through the reaction of phenoxyethanol with pyrrolidone carboxylic acid. The reaction typically involves the esterification of phenoxyethanol with pyrrolidone carboxylic acid under acidic conditions. The process may require a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound suitable for use in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions
Phenoxyethyl PCA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethyl alcohol derivatives.
Substitution: Various phenoxyethyl derivatives depending on the nucleophile used
Scientific Research Applications
Phenoxyethyl PCA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its ability to enhance skin hydration.
Medicine: Investigated for potential therapeutic applications due to its antimicrobial and moisturizing properties.
Industry: Widely used in cosmetic formulations to improve product stability and efficacy .
Mechanism of Action
Phenoxyethyl PCA exerts its effects primarily through its ability to retain moisture and its antimicrobial properties. The compound interacts with the skin’s natural moisture barrier, enhancing hydration and preventing water loss. Its antimicrobial action is due to its ability to disrupt microbial cell membranes, leading to cell death. This makes it effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A glycol ether used as a preservative and solvent.
Phenoxyethyl piperidine: Known for its pharmacological activities, including antitussive and anticancer properties.
Phenoxyethyl morpholine: Used in selective estrogen receptor modulator drugs
Uniqueness
Phenoxyethyl PCA stands out due to its dual functionality as a humectant and antimicrobial agent. This makes it particularly valuable in cosmetic formulations where both moisture retention and preservation are critical. Its ability to enhance skin hydration while providing antimicrobial protection sets it apart from other similar compounds .
Properties
CAS No. |
835913-41-2 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-phenoxyethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12-7-6-11(14-12)13(16)18-9-8-17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
IBJOBFSVAQOVRA-NSHDSACASA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


